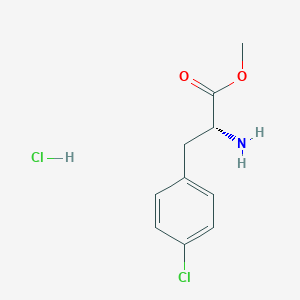

H-D-Phe(4-Cl)OMe.HCl

Beschreibung

BenchChem offers high-quality H-D-Phe(4-Cl)OMe.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-D-Phe(4-Cl)OMe.HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBCWTWQAFLKJG-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33965-47-8 | |

| Record name | 4-Chloro-D-phenylalanine methyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033965478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-D-PHENYLALANINE METHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K88EGN008P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: H-D-Phe(4-Cl)OMe.HCl - A Core Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and biological properties of H-D-Phe(4-Cl)OMe.HCl, also known as D-4-Chlorophenylalanine methyl ester hydrochloride. This compound is a derivative of the amino acid phenylalanine and is of significant interest in neuroscience and drug development due to its specific biochemical activities.

Core Chemical Properties

H-D-Phe(4-Cl)OMe.HCl is a white to off-white solid.[1] Its structural and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | D-4-Chlorophenylalanine methyl ester hydrochloride | [2][3][4][5] |

| Synonyms | H-D-Phe(4-Cl)-OMe·HCl, (R)-Methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride | [2][3][4][5] |

| CAS Number | 33965-47-8 | [1] |

| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [1] |

| Molecular Weight | 250.12 g/mol | [1][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 186-189 °C (literature) | [3] |

| Solubility | Soluble in DMSO (100 mg/mL) | [1] |

| Storage | 4°C, sealed storage, away from moisture. For long-term storage in solvent, -80°C (6 months) or -20°C (1 month). | [1] |

Biological Activity and Mechanism of Action

H-D-Phe(4-Cl)OMe.HCl and its stereoisomers are primarily known for their role as inhibitors of serotonin (B10506) (5-hydroxytryptamine, 5-HT) synthesis.[6] This activity is achieved through the inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the serotonin biosynthesis pathway.[7] By blocking this enzyme, the compound effectively reduces the levels of serotonin in the brain and other tissues.[6]

The methyl ester form is reported to cross the blood-brain barrier more effectively than its parent compound, p-chlorophenylalanine (PCPA).[3]

Signaling Pathway: Inhibition of Serotonin Synthesis

The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by H-D-Phe(4-Cl)OMe.HCl.

Caption: Inhibition of Tryptophan Hydroxylase in the Serotonin Synthesis Pathway.

Experimental Protocols

Synthesis

The synthesis of H-D-Phe(4-Cl)OMe.HCl would typically involve the esterification of D-4-chlorophenylalanine. A common method is the Fischer esterification, where the amino acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as hydrogen chloride (which also forms the hydrochloride salt).

Generalized Protocol:

-

Reaction Setup: D-4-chlorophenylalanine is suspended in anhydrous methanol.

-

Acidification: The mixture is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through, or a solution of HCl in methanol is added.

-

Reaction: The reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Workup: The solvent is removed under reduced pressure.

-

Purification: The crude product may be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield the final product.

Characterization

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to identify the protons in the molecule. Expected signals would correspond to the aromatic protons, the α- and β-protons of the amino acid backbone, and the methyl protons of the ester group.

-

¹³C NMR: Would provide information on the carbon skeleton, with distinct signals for the carbonyl carbon, aromatic carbons, α- and β-carbons, and the methyl carbon.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) with a technique like electrospray ionization (ESI) would be used to confirm the molecular weight and elemental composition. The isotopic pattern characteristic of a chlorine-containing compound would be a key diagnostic feature.

Infrared (IR) Spectroscopy:

-

The IR spectrum would show characteristic absorption bands for the functional groups present, including N-H stretches from the ammonium (B1175870) salt, the C=O stretch of the ester, and C-Cl stretches.

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC would be used to assess the purity of the compound.

Experimental Workflow Example

The following diagram illustrates a typical workflow for the synthesis and characterization of H-D-Phe(4-Cl)OMe.HCl.

Caption: A generalized workflow for the synthesis and analysis of H-D-Phe(4-Cl)OMe.HCl.

Disclaimer: The experimental protocols described are generalized and should be adapted and optimized based on specific laboratory conditions and safety procedures. The information provided in this guide is for research purposes only.

References

- 1. L-4-CHLOROPHENYLALANINE METHYL ESTER HCL synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Chloro- DL -phenylalanine methyl ester 14173-40-1 [sigmaaldrich.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. peptide.com [peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-4-Chlorophenylalanine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of D-4-Chlorophenylalanine methyl ester hydrochloride, a critical compound in neuroscience research and pharmaceutical development. This document details its chemical structure, physicochemical properties, and its role as a potent inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis. Included are detailed experimental protocols for its application and synthesis, alongside a visual representation of its mechanism of action within the serotonin signaling pathway.

Core Concepts: Structure and Physicochemical Properties

D-4-Chlorophenylalanine methyl ester hydrochloride is the methyl ester hydrochloride salt of D-4-chlorophenylalanine. The presence of the chloro- group on the phenyl ring and the esterification of the carboxylic acid group are key structural features that influence its biological activity and pharmacokinetic properties. The hydrochloride salt form enhances its stability and solubility.[1]

Chemical Structure

The chemical structure of D-4-Chlorophenylalanine methyl ester hydrochloride is characterized by a central chiral carbon atom bonded to an amino group, a hydrogen atom, a 4-chlorobenzyl group, and a methyl ester group. The 'D' designation indicates the stereochemistry at the alpha-carbon.

Molecular Formula: C₁₀H₁₃Cl₂NO₂[2]

IUPAC Name: methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate;hydrochloride

Physicochemical Data

A summary of the key physicochemical properties of D-4-Chlorophenylalanine methyl ester hydrochloride is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | References |

| Molecular Weight | 250.12 g/mol | [2][3] |

| Appearance | White powder | [1][4] |

| Melting Point | 195 - 197 °C | [1] |

| Storage Temperature | -20°C | [4] |

| Solubility | Soluble in DMSO, Ethanol (Sparingly), Methanol (B129727) (Sparingly) | [1] |

| SMILES | COC(=O)--INVALID-LINK--N.Cl | |

| InChI | InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 | [3] |

Mechanism of Action: Inhibition of Serotonin Synthesis

D-4-Chlorophenylalanine methyl ester hydrochloride acts as a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[5][6] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP).[7] By inhibiting this crucial step, the compound effectively depletes serotonin levels in the brain and peripheral tissues. This property makes it an invaluable tool for studying the roles of serotonin in various physiological and pathological processes. The methyl ester form is reported to cross the blood-brain barrier more effectively than the parent compound, p-chlorophenylalanine.[5]

Serotonin Synthesis Pathway and Inhibition

The following diagram illustrates the biochemical pathway for serotonin synthesis and the point of inhibition by D-4-Chlorophenylalanine methyl ester hydrochloride.

Caption: Serotonin synthesis pathway and the inhibitory action of D-4-Chlorophenylalanine methyl ester hydrochloride.

Experimental Protocols

This section provides detailed methodologies for key experiments involving D-4-Chlorophenylalanine methyl ester hydrochloride.

In Vivo Serotonin Depletion in Rodents

This protocol is designed to induce serotonin depletion in a rodent model to study its behavioral or physiological effects.

Materials:

-

D-4-Chlorophenylalanine methyl ester hydrochloride

-

Sterile saline solution

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

-

Rodent model (e.g., mice or rats)

-

Oral gavage needles or appropriate injection equipment

-

Analytical equipment for measuring serotonin levels (e.g., HPLC with electrochemical detection)

Procedure:

-

Preparation of Dosing Solution:

-

Animal Dosing:

-

Administer the prepared solution to the animals via the chosen route (e.g., oral gavage).

-

A typical dosing regimen can be a daily administration for a specified period (e.g., 8 weeks).[2]

-

A control group receiving only the vehicle should be included.

-

-

Sample Collection and Analysis:

-

At the end of the treatment period, euthanize the animals and collect brain tissue (e.g., hippocampus and cortex).

-

Process the tissue samples and analyze for serotonin and its metabolites (e.g., 5-HIAA) using a validated analytical method such as HPLC-ECD.

-

Tryptophan Hydroxylase Inhibition Assay (Fluorometric)

This in vitro assay measures the inhibitory activity of D-4-Chlorophenylalanine methyl ester hydrochloride on tryptophan hydroxylase. This protocol is adapted from a continuous fluorometric assay for TPH activity.[2]

Materials:

-

Recombinant Tryptophan Hydroxylase (TPH)

-

D-4-Chlorophenylalanine methyl ester hydrochloride (test inhibitor)

-

L-Tryptophan (substrate)

-

6-Methyltetrahydropterin (cofactor)

-

Dithiothreitol (DTT)

-

Catalase

-

Ferrous ammonium sulfate

-

MES buffer (pH 7.0)

-

Microplate reader capable of fluorescence measurement (excitation at 300 nm, emission at 330 nm)[2]

-

96-well black plates

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of MES buffer (100 mM, pH 7.0).

-

Prepare stock solutions of L-tryptophan, 6-methyltetrahydropterin, ammonium sulfate, DTT, catalase, and ferrous ammonium sulfate in MES buffer.

-

Prepare a stock solution of D-4-Chlorophenylalanine methyl ester hydrochloride in a suitable solvent (e.g., water or DMSO) and create a dilution series to test a range of concentrations.

-

-

Assay Reaction:

-

In each well of a 96-well black plate, prepare the reaction mixture containing:

-

MES buffer

-

L-Tryptophan (final concentration, e.g., 60 µM)

-

6-Methyltetrahydropterin (final concentration, e.g., 300 µM)

-

Ammonium sulfate (final concentration, e.g., 200 mM)

-

DTT (final concentration, e.g., 7 mM)

-

Catalase (final concentration, e.g., 25 µg/ml)

-

Ferrous ammonium sulfate (final concentration, e.g., 25 µM)

-

Varying concentrations of D-4-Chlorophenylalanine methyl ester hydrochloride.

-

A control with no inhibitor.

-

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the TPH enzyme to each well.

-

Immediately place the plate in the microplate reader.

-

Measure the fluorescence at an excitation wavelength of 300 nm and an emission wavelength of 330 nm.[2]

-

Take readings at regular intervals (e.g., every 10 minutes) for a set period (e.g., 2 hours) at a constant temperature (e.g., 15°C for TPH1 stability).[2]

-

-

Data Analysis:

-

Calculate the rate of increase in fluorescence for each concentration of the inhibitor.

-

Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

-

Synthesis of D-4-Chlorophenylalanine Methyl Ester Hydrochloride

This section outlines a plausible synthetic route for D-4-Chlorophenylalanine methyl ester hydrochloride, based on general procedures for amino acid esterification.

Materials:

-

D-4-Chlorophenylalanine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Chlorosulfonic acid

-

Diethyl ether or other suitable organic solvent

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser

-

Drying tube (e.g., with calcium chloride)

Procedure:

-

Esterification:

-

In a round-bottom flask, suspend D-4-Chlorophenylalanine in anhydrous methanol under a nitrogen atmosphere.

-

Cool the suspension in an ice bath to 0-5°C with continuous stirring.

-

Slowly add thionyl chloride (or chlorosulfonic acid) dropwise to the cooled suspension. An exothermic reaction will occur. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for a period of time (e.g., 2-4 hours) to ensure complete esterification. Monitor the reaction progress by a suitable method (e.g., TLC).

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

The crude product, D-4-Chlorophenylalanine methyl ester hydrochloride, will be obtained as a solid or oil.

-

To purify, triturate the crude product with a suitable organic solvent like diethyl ether to induce crystallization.

-

Collect the solid product by filtration and wash with cold diethyl ether.

-

Dry the purified D-4-Chlorophenylalanine methyl ester hydrochloride under vacuum.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized compound using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

-

Applications in Research and Development

D-4-Chlorophenylalanine methyl ester hydrochloride is a valuable tool in several areas of research:

-

Neuroscience: Investigating the role of serotonin in mood disorders, anxiety, sleep, and cognition.[7]

-

Pharmacology: As a building block in the synthesis of novel pharmaceutical compounds.[1]

-

Biochemistry: Studying the kinetics and inhibition of tryptophan hydroxylase.

-

Drug Development: In the development of drugs targeting the serotonergic system.[7]

Conclusion

D-4-Chlorophenylalanine methyl ester hydrochloride remains a cornerstone compound for the scientific community engaged in the study of the serotonergic system. Its well-defined mechanism of action as a tryptophan hydroxylase inhibitor, coupled with its favorable pharmacokinetic properties, ensures its continued relevance in both fundamental research and the early stages of drug discovery. The information and protocols provided in this guide are intended to support researchers in the effective and safe application of this important molecule.

References

- 1. assaygenie.com [assaygenie.com]

- 2. static.igem.org [static.igem.org]

- 3. Serotonin Pathway | Encyclopedia MDPI [encyclopedia.pub]

- 4. news-medical.net [news-medical.net]

- 5. Enzyme Promiscuity in Serotonin Biosynthesis, From Bacteria to Plants and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 血清素合成及代谢 [sigmaaldrich.com]

Synthesis of H-D-Phe(4-Cl)OMe.HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of H-D-Phe(4-Cl)OMe.HCl (D-4-Chlorophenylalanine methyl ester hydrochloride), a key intermediate in the development of pharmaceuticals and peptide-based therapeutics. This document details the chemical properties, a robust synthesis protocol, and relevant characterization data.

Compound Overview

H-D-Phe(4-Cl)OMe.HCl is the hydrochloride salt of the methyl ester of D-4-chlorophenylalanine. The presence of the chlorine atom on the phenyl ring and the esterification of the carboxylic acid group make it a versatile building block in organic synthesis. It is particularly valuable for introducing a halogenated aromatic residue into peptide chains, which can modulate the hydrophobicity, binding affinity, and metabolic stability of the resulting peptides.

Chemical Properties:

| Property | Value |

| IUPAC Name | methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate;hydrochloride |

| Synonyms | D-4-Chlorophenylalanine methyl ester hydrochloride |

| CAS Number | 33965-47-8 |

| Molecular Formula | C₁₀H₁₃Cl₂NO₂ |

| Molecular Weight | 250.12 g/mol |

| Appearance | White to off-white solid/powder |

Synthesis of H-D-Phe(4-Cl)OMe.HCl

The most common and efficient method for the synthesis of H-D-Phe(4-Cl)OMe.HCl is the direct esterification of D-4-chlorophenylalanine using methanol (B129727) in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation as it reacts with methanol to form anhydrous HCl in situ, which catalyzes the esterification, and also acts as a dehydrating agent, driving the reaction to completion.

Experimental Protocol

This protocol is adapted from a reliable method for the synthesis of L-phenylalanine methyl ester hydrochloride and is expected to yield the desired product in high purity.[1]

Materials and Reagents:

-

D-4-Chlorophenylalanine (H-D-Phe(4-Cl)-OH)

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl Ether (Et₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend D-4-chlorophenylalanine (1.0 eq) in anhydrous methanol (approximately 5-10 mL per gram of amino acid).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Thionyl Chloride: While stirring vigorously, add thionyl chloride (1.2-1.5 eq) dropwise to the suspension via the dropping funnel. The addition should be slow to control the exothermic reaction and the evolution of SO₂ and HCl gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. This will yield the crude product as a solid or viscous oil.

-

Purification (Recrystallization): To the crude product, add a minimal amount of hot methanol or ethanol (B145695) to dissolve it. Then, slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in a freezer to induce crystallization.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold diethyl ether to remove any remaining impurities. Dry the product under vacuum to obtain pure H-D-Phe(4-Cl)OMe.HCl.

Characterization Data

The following table summarizes the expected characterization data for H-D-Phe(4-Cl)OMe.HCl.

| Parameter | Expected Value |

| Melting Point | 186-189 °C (for the DL-racemic mixture)[2] |

| Specific Optical Rotation | Expected to be negative. For comparison, D-phenylalanine methyl ester hydrochloride has [α]D25 = -36.5 (c = 2.00, EtOH).[3] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.85 (br s, 3H, NH₃⁺), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.35 (d, J=8.4 Hz, 2H, Ar-H), 4.30 (t, J=7.6 Hz, 1H, α-CH), 3.70 (s, 3H, OCH₃), 3.15 (dd, J=14.0, 7.6 Hz, 1H, β-CH₂), 3.05 (dd, J=14.0, 7.6 Hz, 1H, β-CH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 169.5 (C=O), 135.0 (Ar-C), 132.0 (Ar-C-Cl), 131.5 (Ar-CH), 128.5 (Ar-CH), 54.0 (α-CH), 52.5 (OCH₃), 36.0 (β-CH₂) |

| Infrared (IR, KBr, cm⁻¹) | ~3000-2800 (br, NH₃⁺ stretch), ~1740 (s, C=O ester stretch), ~1590, 1490 (m, C=C aromatic stretch), ~1220 (s, C-O stretch), ~820 (s, C-Cl stretch) |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow and a key logical relationship involving the application of the synthesized compound.

Caption: Synthesis workflow for H-D-Phe(4-Cl)OMe.HCl.

4-Chloro-DL-phenylalanine methyl ester hydrochloride is known to be an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of serotonin (B10506). This property is useful in neuroscience research to study the effects of serotonin depletion.

References

H-D-Phe(4-Cl)OMe.HCl: An In-depth Technical Guide for Researchers

CAS Number: 33965-47-8

This technical guide provides a comprehensive overview of H-D-Phe(4-Cl)OMe.HCl, the hydrochloride salt of the methyl ester of D-4-chlorophenylalanine. This non-canonical amino acid derivative is a critical tool for researchers in neuroscience, pharmacology, and drug development, primarily utilized for its potent and specific biological activity as an inhibitor of serotonin (B10506) synthesis. This document consolidates key physicochemical data, outlines its mechanism of action, presents detailed experimental protocols derived from the scientific literature, and discusses its toxicological profile and effects on neuronal signaling pathways.

Physicochemical Properties

H-D-Phe(4-Cl)OMe.HCl is a white to off-white solid powder.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 33965-47-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [1] |

| Molecular Weight | 250.12 g/mol | [1][3][4] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% | - |

| Solubility | DMSO: 100 mg/mL (399.81 mM) | [1] |

| Storage Conditions | 4°C, sealed storage, away from moisture. In solvent: -80°C (6 months), -20°C (1 month) | [1] |

Mechanism of Action: Inhibition of Tryptophan Hydroxylase

The primary and most well-documented biological activity of H-D-Phe(4-Cl)OMe.HCl and its parent compound, p-chlorophenylalanine (PCPA), is the inhibition of tryptophan hydroxylase (TPH). TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[5][6][7] There are two isoforms of this enzyme, TPH1, found predominantly in the periphery (e.g., the gut and pineal gland), and TPH2, the primary isoform in the central nervous system. PCPA is a non-specific inhibitor of both isoforms.

The inhibition of TPH by PCPA leads to a profound and sustained depletion of serotonin levels in both the brain and peripheral tissues. The methyl ester form, H-D-Phe(4-Cl)OMe.HCl, is often used in research as it is believed to cross the blood-brain barrier more effectively than PCPA itself.

Signaling Pathway: Serotonin Biosynthesis and Inhibition

The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by H-D-Phe(4-Cl)OMe.HCl.

Caption: Inhibition of the rate-limiting enzyme TPH by H-D-Phe(4-Cl)OMe.HCl blocks serotonin synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments involving H-D-Phe(4-Cl)OMe.HCl, compiled from various research sources.

General Workflow for In Vivo Serotonin Depletion Studies

The following diagram outlines a typical experimental workflow for investigating the effects of serotonin depletion using H-D-Phe(4-Cl)OMe.HCl in animal models.

Caption: A typical workflow for in vivo studies using H-D-Phe(4-Cl)OMe.HCl.

In Vivo Serotonin Depletion in Rodents

Objective: To induce a significant and sustained depletion of serotonin in the central nervous system of rodents.

Materials:

-

H-D-Phe(4-Cl)OMe.HCl

-

Sterile saline or phosphate-buffered saline (PBS)

-

Rodent model (e.g., rats or mice)

-

Administration equipment (e.g., syringes and needles for intraperitoneal injection)

Protocol:

-

Dosage Preparation: Dissolve H-D-Phe(4-Cl)OMe.HCl in sterile saline or PBS to the desired concentration. Dosages reported in the literature typically range from 100 mg/kg to 300 mg/kg per day.[8][9] For oral administration, the compound can be mixed into a palatable vehicle.[10]

-

Administration:

-

Intraperitoneal (i.p.) Injection: Administer the prepared solution via i.p. injection. For sustained depletion, daily injections for 3 to 5 consecutive days are common.[8][9]

-

Oral Administration: For voluntary consumption, the compound can be incorporated into a jelly or other palatable food at a calculated dose.[10]

-

-

Treatment Schedule: The duration of treatment can vary depending on the desired level and duration of serotonin depletion. A common schedule is daily administration for several consecutive days.[8][9][10]

-

Washout Period: Following the last administration, a washout period of at least 24 hours is typically allowed before behavioral testing or neurochemical analysis to ensure the acute effects of the injection procedure have subsided.

-

Verification of Depletion: The extent of serotonin depletion should be verified by post-mortem analysis of brain tissue (e.g., hippocampus, prefrontal cortex, striatum) using techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Expected Outcome: This protocol is expected to produce a significant reduction in serotonin levels in various brain regions, often exceeding 85% depletion.[10]

Tryptophan Hydroxylase Inhibition Assay (In Vitro)

Objective: To determine the in vitro inhibitory activity of H-D-Phe(4-Cl)OMe.HCl on tryptophan hydroxylase.

Materials:

-

Recombinant TPH1 or TPH2 enzyme

-

L-Tryptophan (substrate)

-

Tetrahydrobiopterin (BH₄) (cofactor)

-

H-D-Phe(4-Cl)OMe.HCl (inhibitor)

-

Assay buffer (e.g., MES buffer, pH 7.0)

-

Fluorometer or HPLC system for detection of 5-hydroxytryptophan (5-HTP)

Protocol:

-

Enzyme Reaction Mixture: Prepare a reaction mixture containing the assay buffer, TPH enzyme, and the cofactor BH₄.

-

Inhibitor Addition: Add varying concentrations of H-D-Phe(4-Cl)OMe.HCl to the reaction mixture and pre-incubate for a defined period.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, L-tryptophan.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

-

Termination of Reaction: Stop the reaction, for example, by adding a quenching solution or by heat inactivation.

-

Detection of Product: Quantify the amount of 5-HTP produced. This can be done using a continuous fluorometric assay that measures the increase in fluorescence as tryptophan is converted to 5-HTP, or by using an HPLC-based method to separate and quantify 5-HTP.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of H-D-Phe(4-Cl)OMe.HCl and determine the IC₅₀ value. The mechanism of inhibition (e.g., competitive, non-competitive) can be investigated by performing kinetic studies with varying substrate and inhibitor concentrations.[5][6]

Toxicological Profile

The toxicological profile of H-D-Phe(4-Cl)OMe.HCl is not extensively detailed in the available literature. However, studies on the parent compound, p-chlorophenylalanine (PCPA), provide some insights.

| Parameter | Observation | Source(s) |

| Acute Toxicity | High doses of PCPA methyl ester (e.g., three successive daily injections of 300 mg/kg) were used to induce mouse-killing behavior in rats, suggesting that single high doses are tolerated, though behavioral changes are significant. | [8] |

| Mortality | Chronic treatment with p-chlorophenylalanine in developing rats was associated with a 30-60% mortality rate. | [11] |

| Body Weight | A decrease in body weight of 27-52% was observed in developing rats treated chronically with p-chlorophenylalanine. | [11] |

| Genotoxicity | The DL-methyl ester of p-chlorophenylalanine was found to possess weak genotoxicity in a bacterial reverse mutation assay (Ames test). | [12] |

It is crucial for researchers to conduct thorough dose-response studies and monitor animal welfare closely when using this compound.

Effects on Neuronal Signaling

The primary effect of H-D-Phe(4-Cl)OMe.HCl on neuronal signaling is the consequence of serotonin depletion. Serotonin is a key modulator of numerous neurotransmitter systems, and its depletion can have widespread effects.

Interactions with Dopaminergic and Noradrenergic Systems

Depletion of serotonin with PCPA has been shown to influence dopamine (B1211576) and norepinephrine (B1679862) signaling. The precise nature of this interaction is complex and can vary depending on the brain region and the specific experimental conditions.

-

Dopamine: Serotonin can exert an inhibitory influence on dopamine release in brain regions like the nucleus accumbens and striatum.[13] Therefore, depletion of serotonin can lead to alterations in dopaminergic neurotransmission.

-

Norepinephrine: The relationship between serotonin and norepinephrine is also intricate, with evidence of mutual regulation.

The diagram below provides a simplified representation of the interplay between these monoamine systems.

Caption: H-D-Phe(4-Cl)OMe.HCl-induced serotonin depletion impacts other major neurotransmitter systems.

Conclusion

H-D-Phe(4-Cl)OMe.HCl is an invaluable pharmacological tool for the in vivo and in vitro study of the serotonergic system. Its ability to potently and specifically inhibit tryptophan hydroxylase allows for the investigation of the multifaceted roles of serotonin in normal physiology and in various pathological states. Researchers utilizing this compound should carefully consider the dosage, administration route, and duration of treatment to achieve the desired level of serotonin depletion while being mindful of potential toxicities. Further research is warranted to fully elucidate its pharmacokinetic profile and the detailed downstream consequences of serotonin depletion on other neurotransmitter systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis [benthamopenarchives.com]

- 6. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]

- 10. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of genotoxity and mutagenicity of DL-p-chlorophenylalanine, its methyl ester and some N-acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Roles of Dopamine and Serotonin in Decision Making: Evidence from Pharmacological Experiments in Humans - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to H-D-Phe(4-Cl)OMe.HCl: A Tool for Serotonin Depletion Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of H-D-Phe(4-Cl)OMe.HCl, the hydrochloride salt of the methyl ester of 4-chloro-D-phenylalanine. This compound is a critical tool in neuroscience and pharmacology research, primarily utilized for its ability to inhibit tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis. This document details the physicochemical properties, mechanism of action, experimental applications, and relevant protocols associated with H-D-Phe(4-Cl)OMe.HCl, presenting quantitative data in a structured format and visualizing key pathways and workflows to support advanced research and drug development endeavors.

Physicochemical Properties

H-D-Phe(4-Cl)OMe.HCl is a derivative of the amino acid phenylalanine. The introduction of a chlorine atom at the para position of the phenyl ring and the esterification of the carboxylic acid group confer specific properties that are crucial for its biological activity and experimental utility.

| Property | Value | Reference |

| Molecular Weight | 250.12 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 33965-47-8 | [1][3] |

| Synonyms | 4-Chloro-D-phenylalanine methyl ester hydrochloride, PCPA methyl ester hydrochloride | [3][4] |

Mechanism of Action: Inhibition of Serotonin Synthesis

The primary mechanism of action of H-D-Phe(4-Cl)OMe.HCl is the inhibition of tryptophan hydroxylase (TPH), the initial and rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT). By inhibiting TPH, the compound effectively depletes the levels of serotonin in the central and peripheral nervous systems. The methyl ester form is thought to enhance its ability to cross the blood-brain barrier compared to its parent compound, p-chlorophenylalanine (pCPA).

The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by H-D-Phe(4-Cl)OMe.HCl.

Caption: Serotonin synthesis pathway and the inhibitory action of H-D-Phe(4-Cl)OMe.HCl on Tryptophan Hydroxylase.

Experimental Protocols

In Vivo Serotonin Depletion in Rodent Models

H-D-Phe(4-Cl)OMe.HCl is frequently used to induce serotonin depletion in animal models to study the role of serotonin in various physiological and behavioral processes.

Objective: To achieve significant depletion of serotonin in the brain of a rat model.

Materials:

-

H-D-Phe(4-Cl)OMe.HCl

-

Vehicle (e.g., saline)

-

Adult male Sprague-Dawley rats

-

Oral gavage needles or intraperitoneal injection supplies

-

Equipment for tissue collection and processing (e.g., brain dissection tools, homogenizer)

-

HPLC with electrochemical detection for serotonin and 5-HIAA analysis

Procedure:

-

Preparation of Dosing Solution: Dissolve H-D-Phe(4-Cl)OMe.HCl in the chosen vehicle to the desired concentration. For example, for a dose of 250 mg/kg, a solution of 25 mg/mL would require an administration volume of 10 mL/kg.

-

Administration: Administer H-D-Phe(4-Cl)OMe.HCl to the rats. A common dosing regimen is daily oral administration for a period of several days to weeks. For instance, a study might involve daily oral administration of 250-500 mg/kg for 8 weeks to achieve significant serotonin depletion in the hippocampus and cortex.[4]

-

Tissue Collection: At the end of the treatment period, euthanize the animals according to approved ethical protocols. Rapidly dissect the brain regions of interest (e.g., hippocampus, cortex, striatum) on ice.

-

Sample Preparation: Homogenize the brain tissue in an appropriate buffer (e.g., perchloric acid). Centrifuge the homogenate to pellet proteins and other cellular debris.

-

Neurotransmitter Analysis: Analyze the supernatant for serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using HPLC with electrochemical detection.

-

Data Analysis: Compare the levels of 5-HT and 5-HIAA in the treated group to a vehicle-treated control group to determine the extent of serotonin depletion.

The following workflow diagram outlines the key steps in an in vivo serotonin depletion experiment.

Caption: A typical experimental workflow for in vivo serotonin depletion studies using H-D-Phe(4-Cl)OMe.HCl.

Synthesis of H-D-Phe(4-Cl)OMe.HCl

General Procedure for Amino Acid Methyl Ester Hydrochloride Synthesis:

-

Suspend the amino acid (in this case, 4-Chloro-D-phenylalanine) in methanol (B129727) at 0 °C.

-

Slowly add thionyl chloride to the stirred suspension.

-

Allow the reaction to proceed at room temperature for several hours (e.g., 24 hours).

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be recrystallized from a suitable solvent system (e.g., EtOAc/EtOH) to yield the pure amino acid methyl ester hydrochloride.[6]

Quantitative Data

The following table summarizes quantitative data related to the effects of p-chlorophenylalanine (pCPA), the parent compound of H-D-Phe(4-Cl)OMe.HCl, on serotonin levels in vivo. It is important to note that the methyl ester form is used to improve bioavailability and central nervous system penetration.

| Parameter | Species | Brain Region | Dosage and Administration | Result | Reference |

| Serotonin (5-HT) Levels | Rat | Hippocampus | 250-500 mg/kg p.o. daily for 8 weeks | Significant decrease | [4] |

| Serotonin (5-HT) Levels | Rat | Cortex | 250-500 mg/kg p.o. daily for 8 weeks | Significant decrease | [4] |

| Tryptophan Hydroxylase Activity | Rat | Brain homogenates | 300 mg/kg pCPA | 87 +/- 5% decrease at 24h | [5] |

| Serotonin and 5-HIAA Levels | Rat | Brain homogenates | 300 mg/kg pCPA | ~85% decrease at 24h | [5] |

Applications in Research

H-D-Phe(4-Cl)OMe.HCl and its parent compound are valuable tools in several areas of research:

-

Neuroscience: To investigate the role of serotonin in mood, anxiety, cognition, and other behavioral functions.

-

Pharmacology: As a building block in the synthesis of more complex pharmaceutical compounds.[7]

-

Drug Development: To study the effects of serotonin depletion on the efficacy of potential therapeutic agents.[7]

-

Metabolic Research: To explore the role of serotonin in regulating metabolic processes.

Conclusion

H-D-Phe(4-Cl)OMe.HCl is a potent and widely used tool for researchers seeking to investigate the serotonergic system. Its ability to effectively deplete serotonin levels through the inhibition of tryptophan hydroxylase makes it an invaluable compound for elucidating the multifaceted roles of this neurotransmitter in health and disease. This guide provides a foundational understanding of its properties, mechanism, and application, intended to facilitate its effective use in a research setting. Researchers should always adhere to appropriate safety and ethical guidelines when handling and utilizing this compound in experimental protocols.

References

Technical Guide: D-4-Chlorophenylalanine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and handling of D-4-Chlorophenylalanine methyl ester hydrochloride, a compound of significant interest in neuropharmacology and biochemical research. This document offers detailed experimental protocols, quantitative data, and visual representations of its mechanism of action and experimental applications.

Core Compound Properties

D-4-Chlorophenylalanine methyl ester hydrochloride is the methyl ester hydrochloride salt of D-4-chlorophenylalanine. It is recognized for its role as an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) (5-HT) biosynthesis.[1] This inhibitory action leads to the depletion of serotonin in the central and peripheral nervous systems, making it a valuable tool for studying the roles of serotonin in various physiological and pathological processes. The hydrochloride salt form of the compound generally enhances its stability and solubility in aqueous media.

Solubility Profile

The solubility of D-4-Chlorophenylalanine methyl ester hydrochloride is a critical parameter for its use in experimental settings. The following table summarizes the available quantitative solubility data. It is important to note that much of the available data pertains to the racemic mixture (DL-4-Chlorophenylalanine methyl ester hydrochloride).

| Solvent | Concentration | Form | Source |

| Water | Soluble to 100 mM | DL-form | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | DL-form | [2][3] |

| Phosphate Buffered Saline (PBS) | 100 mg/mL | DL-form | [1] |

Experimental Protocols

Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4]

Materials:

-

D-4-Chlorophenylalanine methyl ester hydrochloride

-

Distilled or deionized water (or other solvent of interest)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of D-4-Chlorophenylalanine methyl ester hydrochloride to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation at a high speed is recommended to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid material, it is advisable to use a syringe fitted with a filter.

-

Dilution (if necessary): Dilute the collected supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve of known concentrations of D-4-Chlorophenylalanine methyl ester hydrochloride should be prepared to accurately determine the concentration of the unknown samples.

-

Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account any dilution factors. The results are typically expressed in mg/mL or mol/L.

Mechanism of Action and Experimental Workflows

Signaling Pathway: Inhibition of Serotonin Synthesis

D-4-Chlorophenylalanine methyl ester hydrochloride acts as an inhibitor of tryptophan hydroxylase (TPH), the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). This is the initial and rate-limiting step in the biosynthesis of serotonin. By inhibiting TPH, the compound effectively reduces the levels of serotonin in the brain and other tissues.

Caption: Inhibition of the serotonin synthesis pathway by D-4-Chlorophenylalanine methyl ester hydrochloride.

Experimental Workflow: In Vivo Serotonin Depletion Study

The following workflow outlines a typical experimental design for inducing and studying the effects of serotonin depletion in an animal model.

Caption: A typical experimental workflow for an in vivo serotonin depletion study.

References

An In-depth Technical Guide on the NMR Data Interpretation of H-D-Phe(4-Cl)OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for H-D-Phe(4-Cl)OMe.HCl, a derivative of the amino acid phenylalanine. This compound is of significant interest in drug development and biochemical research, primarily for its role as a building block in peptide synthesis and as an inhibitor of tryptophan hydroxylase, a key enzyme in the biosynthesis of serotonin (B10506).[1][2][3] A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and application in various research contexts.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 4-Chloro-DL-phenylalanine methyl ester hydrochloride, the racemic mixture containing the D-isomer of interest. The data was obtained in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) on a 400 MHz spectrometer.[4][5] While this data is for the DL-form, it serves as a robust reference for the interpretation of the D-isomer's spectrum due to the identical chemical environment of the corresponding atoms.

Table 1: ¹H NMR Data for 4-Chloro-DL-phenylalanine methyl ester hydrochloride in DMSO-d₆ [4][5]

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| 8.92 | br s | 3H | - | NH₃⁺ |

| 7.39 | d | 2H | 8.4 | Ar-H (ortho to Cl) |

| 7.32 | d | 2H | 8.4 | Ar-H (meta to Cl) |

| 4.25 | t | 1H | 6.5 | α-CH |

| 3.67 | s | 3H | - | OCH₃ |

| 3.26 | dd | 1H | 14.0, 5.5 | β-CH₂ |

| 3.17 | dd | 1H | 14.0, 7.5 | β-CH₂ |

Note: The chemical shifts and coupling constants for the D-isomer are expected to be identical to those of the DL-racemic mixture. The broad singlet at 8.92 ppm is characteristic of the ammonium (B1175870) protons.

Table 2: ¹³C NMR Data for 4-Chloro-DL-phenylalanine methyl ester hydrochloride in DMSO-d₆

| Chemical Shift (δ) (ppm) | Assignment |

| 171.5 | C=O (Ester) |

| 135.5 | Ar-C (ipso to CH₂) |

| 131.8 | Ar-C (ipso to Cl) |

| 131.2 | Ar-CH (ortho to Cl) |

| 128.5 | Ar-CH (meta to Cl) |

| 54.0 | α-CH |

| 52.5 | OCH₃ |

| 36.5 | β-CH₂ |

Note: The assignments are based on typical chemical shifts for similar amino acid derivatives.

Experimental Protocols

A generalized experimental protocol for the acquisition of NMR data for H-D-Phe(4-Cl)OMe.HCl is provided below. This protocol is based on standard practices for small molecule hydrochloride salts.

2.1 Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of H-D-Phe(4-Cl)OMe.HCl into a clean, dry vial.

-

Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) to the vial. The choice of solvent can influence chemical shifts, particularly for exchangeable protons. DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the compound well and allows for the observation of NH and OH protons.

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional for qNMR): For quantitative NMR (qNMR), a known amount of an internal standard can be added to the solvent prior to dissolution.

2.2 NMR Data Acquisition

The following parameters are recommended for a standard ¹H and ¹³C NMR experiment on a 400 MHz spectrometer.

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

¹³C NMR:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

2.3 Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integration and Peak Picking: Integrate all signals and pick the peaks to determine their chemical shifts. For ¹H NMR, determine the coupling constants from the multiplet patterns.

Visualization of a Key Application

H-D-Phe(4-Cl)OMe.HCl is a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. The following diagram illustrates a typical workflow for incorporating this amino acid derivative into a growing peptide chain using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[4][6][7]

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using H-D-Phe(4-Cl)OMe.HCl.

Another critical application of p-chlorophenylalanine derivatives is the inhibition of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. The following diagram illustrates this biochemical pathway and the point of inhibition.[8][9]

Caption: Serotonin Biosynthesis Pathway and Inhibition by p-Chlorophenylalanine.

References

- 1. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Tryptophan hydroxylase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. DL-4-Chlorophenylalanine methyl ester hydrochloride(14173-40-1) 13C NMR spectrum [chemicalbook.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-D-phenylalanine (CDPA), a synthetic amino acid analogue, serves as a potent tool in neuroscience research due to its specific and profound impact on the serotonergic system. This technical guide delineates the core mechanism of action of CDPA, focusing on its interaction with tryptophan hydroxylase, the subsequent effects on neurotransmitter levels, and the experimental methodologies used to characterize these actions. Quantitative data are presented in structured tables, and key pathways and protocols are visualized through detailed diagrams to provide a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase

The primary and most well-established mechanism of action of 4-Chloro-D-phenylalanine is the irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (B10506) (5-hydroxytryptamine, 5-HT).[1][2] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), which is then decarboxylated to form serotonin. By irreversibly binding to TPH, CDPA effectively blocks this initial step, leading to a profound and long-lasting depletion of serotonin in the central nervous system.[1] There are two isoforms of TPH, TPH1 and TPH2, which are responsible for serotonin synthesis in the periphery and the brain, respectively. 4-chlorophenylalanine acts as a nonspecific antagonist of both isoforms.

Serotonin Synthesis Pathway and Point of Inhibition

The synthesis of serotonin is a two-step process initiated by the hydroxylation of L-tryptophan. The following diagram illustrates this pathway and the critical inhibitory role of 4-Chloro-D-phenylalanine.

Quantitative Data on the Effects of 4-Chloro-D-phenylalanine

The administration of 4-Chloro-D-phenylalanine leads to a significant and dose-dependent depletion of serotonin and its metabolites in the brain. While a precise IC50 or Ki value for the D-isomer's direct inhibition of TPH is not consistently reported in publicly available literature, its potent in vivo effects are well-documented. The following tables summarize key quantitative findings from in vivo studies.

Table 1: In Vivo Effects of p-Chlorophenylalanine (pCPA) on Brain Monoamine Levels

| Species | Brain Region | Dose of pCPA | Time Post-Administration | Serotonin (5-HT) % of Control | 5-HIAA % of Control | Dopamine (B1211576) % of Control | Norepinephrine (B1679862) % of Control | Reference |

| Rat | Whole Brain | 1000 mg/kg (i.p.) | 24 hours | 9.4% | 8.2% | - | - | [2][3] |

| Rat | Cortex | 2 x 400 mg/kg | - | 1.3% | - | 4% | 76.5% | [2] |

5-HIAA: 5-Hydroxyindoleacetic acid, the main metabolite of serotonin.

Experimental Protocols

The investigation of the mechanism of action of 4-Chloro-D-phenylalanine relies on specific and robust experimental protocols. A key in vitro assay is the tryptophan hydroxylase inhibition assay.

In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the inhibitory potential of a compound on TPH activity.

Objective: To measure the in vitro inhibition of TPH by 4-Chloro-D-phenylalanine.

Materials:

-

Recombinant TPH1 or TPH2 enzyme

-

L-Tryptophan (substrate)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Ferrous ammonium (B1175870) sulfate

-

Dithiothreitol (DTT)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

4-Chloro-D-phenylalanine (inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 4-Chloro-D-phenylalanine in an appropriate solvent (e.g., water or DMSO).

-

Prepare a reaction mixture containing assay buffer, L-tryptophan, BH4, catalase, ferrous ammonium sulfate, and DTT at their final desired concentrations.

-

Prepare a stock solution of the TPH enzyme in assay buffer.

-

-

Assay Protocol:

-

Add a small volume of the 4-Chloro-D-phenylalanine stock solution (or vehicle control) to the wells of the 96-well plate.

-

Add the TPH enzyme solution to the wells and incubate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

-

Detection:

-

Measure the fluorescence of the product, 5-hydroxytryptophan, using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 295 nm, Em: 340 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of 4-Chloro-D-phenylalanine compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow for TPH Inhibition Assay

The following diagram illustrates the logical flow of the in vitro TPH inhibition assay.

Off-Target Effects and Broader Physiological Impact

While the primary mechanism of 4-Chloro-D-phenylalanine is the inhibition of TPH, it is crucial for researchers and drug developers to consider its potential off-target effects.

Effects on Catecholamines

Studies have shown that high doses of p-chlorophenylalanine can also affect catecholamine systems, although to a lesser extent than its impact on serotonin. Administration of pCPA has been observed to cause a significant decrease in dopamine levels, while the effect on norepinephrine is less pronounced.[2] This suggests that at high concentrations, pCPA may have inhibitory effects on other enzymes involved in catecholamine synthesis, such as tyrosine hydroxylase, or may have other indirect effects on these neurotransmitter systems.

Other Pharmacological Effects

Some research suggests that p-chlorophenylalanine methyl ester may have 5-HT-like actions in some tissues, such as contracting the rat fundal strip, an effect that can be blocked by methysergide. These findings indicate that the pharmacological profile of pCPA and its derivatives may be more complex than solely TPH inhibition and warrant further investigation, especially when interpreting behavioral or physiological studies.

Conclusion

4-Chloro-D-phenylalanine is a powerful pharmacological tool for the selective depletion of serotonin through the irreversible inhibition of tryptophan hydroxylase. Its well-defined primary mechanism of action makes it an invaluable compound for elucidating the role of the serotonergic system in various physiological and pathological processes. However, a thorough understanding of its dose-dependent effects and potential off-target activities is essential for the accurate interpretation of experimental results and for its consideration in any therapeutic development context. This guide provides a foundational understanding of its core mechanisms, supported by quantitative data and detailed experimental frameworks, to aid researchers in their scientific endeavors.

References

The Biological Activity of Halogenated Phenylalanine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated derivatives of the essential amino acid phenylalanine represent a significant class of compounds with diverse and potent biological activities. The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the phenyl ring dramatically alters the molecule's physicochemical properties, including its size, electronegativity, lipophilicity, and metabolic stability. These modifications lead to a wide spectrum of interactions with biological systems, making these derivatives valuable tools in biochemical research and promising candidates for drug development. This technical guide provides a comprehensive overview of the biological activities of halogenated phenylalanine derivatives, detailing their mechanisms of action, quantitative effects, and the experimental protocols used for their evaluation.

Biological Activities and Mechanisms of Action

The biological activities of halogenated phenylalanine derivatives are diverse, ranging from enzyme inhibition and antimicrobial effects to neuroprotection and anticancer activity. The nature and position of the halogen substituent are critical determinants of these activities.

Fluorophenylalanine Derivatives

Fluorine's small size and high electronegativity make it a unique substituent. Fluorophenylalanine derivatives have been explored for their anticancer, antimicrobial, and enzyme-inhibiting properties.

-

Anticancer Activity: 4-Fluoro-L-phenylalanine has been shown to inhibit the growth of cancer cell lines. For instance, it exhibits an IC50 of 11.8 μM against MCF-7 breast cancer cells.[1] Other 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have also demonstrated cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines, with IC50 values ranging from 52 to 100 μM.[2][3] The proposed mechanism for their anticancer effects often involves their incorporation into proteins, leading to altered protein structure and function, or the inhibition of key enzymes involved in cancer cell proliferation. A 4-fluorobenzyl substituted phenylalanine derivative has also been identified as a potent dipeptidyl peptidase 4 (DPP-4) inhibitor with an IC50 value of 3.79 nM.[4]

-

Antimicrobial and Antifungal Activity: N-acetylated fluorophenylalanine-based amides and esters have shown moderate activity against Gram-positive bacteria, mycobacteria, and various fungal strains, with minimum inhibitory concentrations (MICs) starting from 125 µM.[5] The incorporation of fluorinated amino acids into antimicrobial peptides can enhance their protease stability and, in some cases, increase their antimicrobial activity.[6][7]

-

Enzyme Inhibition: A series of N-acetylated fluorophenylalanine derivatives have demonstrated moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 57.88 to 130.75 µM for AChE and 8.25 to 289.0 µM for BChE.[5]

Chlorophenylalanine Derivatives

p-Chlorophenylalanine (pCPA) is the most extensively studied chlorinated derivative, known for its potent and irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) biosynthesis.

-

Tryptophan Hydroxylase Inhibition: By irreversibly binding to TPH, pCPA leads to a profound and long-lasting depletion of serotonin in the central nervous system.[8] This makes it a valuable tool for studying the roles of serotonin in various physiological and behavioral processes. High doses of pCPA can also affect the concentrations of other neurotransmitters like noradrenaline and dopamine.

-

Phenylalanine Hydroxylase Inhibition: pCPA also inhibits phenylalanine hydroxylase (PAH), the enzyme deficient in phenylketonuria (PKU).[4][9][10][11] This inhibition is specific, and studies suggest that pCPA may inactivate a proenzyme form of PAH at or near the time of its synthesis.[12]

Bromophenylalanine Derivatives

Brominated phenylalanine derivatives are recognized for their potential as enzyme inhibitors and as building blocks in the synthesis of novel pharmaceuticals.

-

Enzyme Inhibition: Both 3-Bromo-DL-phenylalanine and 4-Bromo-DL-phenylalanine are potential competitive inhibitors of aromatic amino acid hydroxylases, including phenylalanine hydroxylase and tryptophan hydroxylase, due to their structural similarity to the natural substrates.[13]

-

Neuroprotective Effects: While direct data on bromophenylalanine is limited, the closely related 3,5-dibromo-L-tyrosine (DBrT) has shown significant neuroprotective effects. It attenuates excitatory glutamatergic synaptic transmission with an IC50 of 127.5 µmol/L for the depression of AMPA/kainate receptor-mediated currents and reduces cell death in neuronal cultures exposed to oxygen-glucose deprivation.[14][]

Iodophenylalanine Derivatives

Iodophenylalanine derivatives have been primarily utilized in structural biology for phasing X-ray diffraction data.[16][17] However, some studies have revealed their potential for biological activity.

-

Tryptophan Hydroxylase Inhibition: p-Ethynylphenylalanine, a derivative of iodophenylalanine, is a potent and selective competitive inhibitor of tryptophan hydroxylase with a Ki of 32.6 µM.[8]

-

Neuroprotective Effects: Similar to its brominated counterpart, 3,5-diiodo-L-tyrosine (DIT) exhibits neuroprotective properties by depressing excitatory glutamatergic synaptic transmission, with an IC50 of 104.6 µmol/L for AMPA/kainate receptor-mediated currents.[14][]

Quantitative Data Presentation

The following tables summarize the available quantitative data on the biological activities of various halogenated phenylalanine derivatives.

Table 1: Enzyme Inhibition Data

| Derivative | Target Enzyme | Inhibition Metric | Value | Reference(s) |

| 4-Fluorobenzyl Phenylalanine Derivative | Dipeptidyl Peptidase 4 (DPP-4) | IC50 | 3.79 nM | [4] |

| N-acetylated Fluorophenylalanine Derivatives | Acetylcholinesterase (AChE) | IC50 | 57.88 - 130.75 µM | [5] |

| N-acetylated Fluorophenylalanine Derivatives | Butyrylcholinesterase (BChE) | IC50 | 8.25 - 289.0 µM | [5] |

| p-Chlorophenylalanine | Tryptophan Hydroxylase (TPH) | - | Irreversible Inhibitor | [8] |

| p-Chlorophenylalanine | Phenylalanine Hydroxylase (PAH) | - | Inhibitor | [4][9][10][11] |

| p-Ethynylphenylalanine | Tryptophan Hydroxylase (TPH) | Ki | 32.6 µM | [8] |

| 3,5-Dibromo-L-tyrosine (DBrT) | AMPA/Kainate Receptors | IC50 | 127.5 µmol/L | [14][] |

| 3,5-Diiodo-L-tyrosine (DIT) | AMPA/Kainate Receptors | IC50 | 104.6 µmol/L | [14][] |

Table 2: Cytotoxicity and Antimicrobial Activity Data

| Derivative | Activity | Cell Line/Organism | Metric | Value | Reference(s) |

| 4-Fluoro-L-phenylalanine | Anticancer | MCF-7 | IC50 | 11.8 µM | [1] |

| 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide | Anticancer | PC3 | IC50 | 52 µM | [2][3] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | Anticancer | PC3 | IC50 | 80 µM | [2][3] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | Anticancer | MCF-7 | IC50 | 100 µM | [2][3] |

| N-acetylated Fluorophenylalanine Esters | Antimicrobial/Antifungal | Gram-positive bacteria, mycobacteria, fungi | MIC | Starting from 125 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Enzyme Inhibition Assays

This protocol is based on the principle that TPH converts a tritiated substrate to a product and tritiated water, which can be quantified.

-

Materials: Purified TPH, L-[3H]tryptophan, pterin (B48896) cofactor (e.g., 6-MPH4), catalase, ferrous ammonium (B1175870) sulfate, dithiothreitol (B142953) (DTT), buffer (e.g., MES, pH 7.0), test compounds, activated charcoal, scintillation cocktail, and scintillation counter.

-

Procedure:

-

Prepare a reaction mixture containing buffer, catalase, ferrous ammonium sulfate, DTT, and the pterin cofactor.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding purified TPH and L-[3H]tryptophan.

-

Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding a solution of acidified charcoal. This will adsorb the unreacted substrate and product.

-

Centrifuge the samples to pellet the charcoal.

-

Transfer the supernatant containing the [3H]H2O to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor).

-

Determine the IC50 or Ki value by plotting the percentage of inhibition against the inhibitor concentration.

-

This colorimetric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

-

Materials: Purified AChE or BChE, acetylthiocholine (B1193921) (ATC) or butyrylthiocholine (B1199683) (BTC) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate (B84403) buffer (pH 8.0), test compounds, and a microplate reader.

-

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.

-

In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound at various concentrations. Include a control with no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate (ATC or BTC) to all wells.

-

Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (B1204863) (the product of substrate hydrolysis) with DTNB.

-

Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition and calculate the IC50 value.

-

This assay measures the conversion of phenylalanine to tyrosine.

-

Materials: Purified PAH, L-phenylalanine, a pterin cofactor (e.g., tetrahydrobiopterin, BH4), catalase, ferrous ammonium sulfate, dithiothreitol (DTT), buffer (e.g., HEPES, pH 7.0), test compounds, and an HPLC system or fluorescence plate reader.

-

Procedure (HPLC-based):

-

Prepare a reaction mixture containing buffer, catalase, ferrous ammonium sulfate, DTT, and the cofactor.

-

Add the test compound at various concentrations.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding L-phenylalanine and purified PAH.

-

Incubate for a specific time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding perchloric acid).

-

Analyze the amount of tyrosine produced using a reverse-phase HPLC system with fluorescence or UV detection.

-

Calculate the percentage of inhibition and determine the IC50 or Ki value.

-

Cell-Based Assays

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.

-

Materials: Cancer cell lines, cell culture medium, 96-well plates, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl), and a microplate reader.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control cells.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

-

This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

-

Materials: Bacterial strain, appropriate liquid growth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, test compound, and a positive control antibiotic.

-

Procedure:

-

Prepare a stock solution of the test compound and perform serial two-fold dilutions in the growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the bacterial strain (e.g., to 0.5 McFarland standard, then diluted).

-

Inoculate each well (except for a sterility control) with the bacterial suspension.

-

Include a growth control well (bacteria and medium only) and a sterility control well (medium only).

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Signaling Pathways and Logical Relationships

The biological effects of halogenated phenylalanine derivatives are mediated through their interaction with specific signaling pathways.

Serotonin Synthesis and Signaling Pathway

p-Chlorophenylalanine's primary mechanism of action is the inhibition of tryptophan hydroxylase, which disrupts the serotonin synthesis pathway.

Caption: Inhibition of serotonin synthesis by p-chlorophenylalanine.

Glutamatergic Synapse Signaling

Halogenated tyrosine derivatives (structurally similar to phenylalanine derivatives) exert neuroprotective effects by modulating glutamatergic synaptic transmission.

Caption: Modulation of glutamatergic synapse by halogenated tyrosine derivatives.

Experimental Workflow for Enzyme Inhibition and Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening halogenated phenylalanine derivatives for their biological activity.

Caption: General workflow for screening halogenated phenylalanine derivatives.

Structure-Activity Relationships